Isopropyl salicylate

Description

Properties

IUPAC Name |

propan-2-yl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(2)13-10(12)8-5-3-4-6-9(8)11/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEULQIJMIOWCHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060556 | |

| Record name | Benzoic acid, 2-hydroxy-, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-85-2 | |

| Record name | Isopropyl salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-hydroxy-, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydroxy-, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2265SZU9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Isopropyl Salicylate: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl salicylate (B1505791), the ester formed from the condensation of salicylic (B10762653) acid and isopropyl alcohol, is a compound of interest in various scientific fields, including fragrance chemistry and pharmacology.[1] Its structural similarity to other salicylates, a class of compounds known for their therapeutic effects, suggests potential applications in drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential biological activities of isopropyl salicylate.

Chemical Structure and Identification

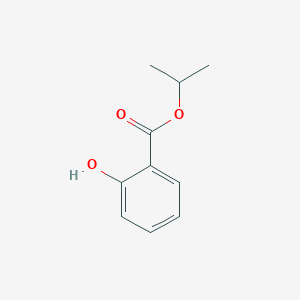

This compound is chemically known as propan-2-yl 2-hydroxybenzoate.[2] It is classified as a benzoate (B1203000) ester, a member of phenols, and a salicylate.[3] The molecule consists of a benzene (B151609) ring substituted with a hydroxyl group and an ester group at positions 2 and 1, respectively. The ester group is formed with isopropanol (B130326).

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | propan-2-yl 2-hydroxybenzoate | [2] |

| CAS Number | 607-85-2 | [2] |

| Molecular Formula | C₁₀H₁₂O₃ | [2] |

| SMILES | CC(C)OC(=O)C1=CC=CC=C1O | [2][4] |

| InChI | InChI=1S/C10H12O3/c1-7(2)13-10(12)8-5-3-4-6-9(8)11/h3-7,11H,1-2H3 | [2] |

| InChIKey | YEULQIJMIOWCHB-UHFFFAOYSA-N | [2] |

Physicochemical Properties

This compound is a clear, colorless to very slightly yellow liquid at room temperature.[5] It is characterized by a vegetal, green, and herbal odor.[1][4] It is sparingly soluble in water but soluble in organic solvents like ethyl alcohol and ether.[1]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 180.20 g/mol | [2] |

| Appearance | Clear colorless to pale yellow liquid | [5][6] |

| Density | 1.09 g/cm³ | [1] |

| Boiling Point | 237.0 to 238.0 °C at 760 mmHg | [7] |

| Vapor Pressure | 0.024 mmHg at 25 °C (estimated) | [7] |

| Flash Point | 96.11 °C (205.00 °F) TCC | [7] |

| logP (o/w) | 3.386 (estimated) | [7] |

| pKa | 8.37 ± 0.30 (Predicted) | [5] |

| Refractive Index | 1.5085-1.5115 at 20°C | [6] |

| Solubility in Water | 209.1 mg/L at 25 °C (estimated) | [7] |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule.

Table 3: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| ~1.3 | Doublet | 6H | -CH(CH₃ )₂ | [8][9] |

| ~5.2 | Septet | 1H | -CH (CH₃)₂ | [8][9] |

| ~6.8-7.9 | Multiplet | 4H | Aromatic protons | [8][9] |

| ~10.8 | Singlet | 1H | Phenolic -OH | [10] |

Table 4: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment | Reference(s) |

| ~21.8 | -CH(C H₃)₂ | [11][12] |

| ~68.5 | -C H(CH₃)₂ | [11][12] |

| ~112.5 | Aromatic C (quaternary) | [11][12] |

| ~117.5 | Aromatic CH | [11][12] |

| ~119.2 | Aromatic CH | [11][12] |

| ~130.0 | Aromatic CH | [11][12] |

| ~135.8 | Aromatic CH | [11][12] |

| ~161.5 | Aromatic C-OH | [11][12] |

| ~169.8 | Ester C=O | [11][12] |

4.2 Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.[13][14][15]

Table 5: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| ~3200 | Broad | O-H stretch (phenolic) | [16][17] |

| ~2980 | Medium | C-H stretch (aliphatic) | [16][17] |

| ~1680 | Strong | C=O stretch (ester) | [16][17] |

| ~1610, ~1485 | Medium-Strong | C=C stretch (aromatic) | [16][17] |

| ~1250 | Strong | C-O stretch (ester) | [16][17] |

4.3 Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern. The molecular ion peak is observed at m/z 180.[3][18]

Table 6: Major Mass Spectral Fragments for this compound

| m/z | Proposed Fragment | Reference(s) |

| 180 | [M]⁺ (Molecular ion) | [2][18] |

| 138 | [M - C₃H₆]⁺ (Loss of propene via McLafferty rearrangement) | [2][18] |

| 121 | [C₇H₅O₂]⁺ (Loss of isopropoxy radical) | [2][18] |

| 120 | [C₇H₄O₂]⁺ (From m/z 121 by loss of H) | [2][18] |

| 92 | [C₆H₄O]⁺ (Loss of CO from m/z 120) | [2][18] |

Experimental Protocols

5.1 Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from salicylic acid and isopropanol using an acid catalyst, a classic example of Fischer esterification.[4][5][6][7][19]

Materials:

-

Salicylic acid

-

Isopropanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine salicylic acid and an excess of isopropanol (e.g., a 1:3 molar ratio).

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Wash the mixture with water to remove the excess isopropanol and sulfuric acid.

-

Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer again with water and then with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

The crude this compound can be purified by vacuum distillation.

5.2 Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against bacterial strains.[13][20][21][22][23]

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB to the highest desired concentration.

-

Perform serial two-fold dilutions of the this compound solution in the wells of a 96-well plate containing MHB.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well (except for the sterility control) with the bacterial suspension.

-

Include a positive control (bacteria in MHB without this compound) and a negative/sterility control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the lowest concentration at which the well remains clear).

Biological Activity and Potential Mechanism of Action

This compound has been reported to possess bactericidal activity against both Gram-positive and Gram-negative bacteria.[5] While the specific mechanism for this compound is not extensively detailed in the literature, the antimicrobial action of salicylates, in general, is thought to be multifactorial.

Proposed Mechanisms of Action:

-

Cell Membrane Disruption: Salicylates can intercalate into the bacterial cell membrane, disrupting its integrity and leading to the leakage of essential intracellular components.[24] This loss of membrane potential and function can ultimately result in cell death.

-

Induction of Oxidative Stress: Salicylates have been shown to induce the formation of reactive oxygen species (ROS) in bacteria.[11] This can lead to a decrease in the bacterial membrane potential and a reduction in metabolic activity.

-

Modulation of Efflux Pumps: In some bacteria, salicylates can induce the expression of multidrug resistance (MDR) efflux pumps, which can lead to increased resistance to certain antibiotics.[25][26][27] This is an important consideration for potential combination therapies.

-

AMPK Activation: Salicylates are known to directly activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis in eukaryotic cells.[28][29] While this is primarily studied in the context of metabolic diseases, it is a noteworthy biological activity of the salicylate class.

Applications and Future Directions

Currently, the primary application of this compound is in the fragrance industry due to its pleasant scent.[30] However, its demonstrated antimicrobial properties suggest potential for further investigation in the following areas:

-

Topical Antiseptics: As a lipophilic molecule, it may have favorable properties for skin penetration, making it a candidate for topical antimicrobial formulations.

-

Food Preservation: Its activity against common foodborne pathogens could be explored for applications as a food preservative.

-

Adjuvant Therapy: The ability of salicylates to modulate bacterial resistance mechanisms could be investigated for use as an adjuvant to conventional antibiotics.

Further research is required to fully elucidate the antimicrobial spectrum, mechanism of action, and safety profile of this compound for potential therapeutic or industrial applications.

Safety and Handling

This compound is considered a combustible liquid and can cause skin and eye irritation.[4] Appropriate personal protective equipment, including gloves and safety goggles, should be worn when handling this chemical.[30] Work should be conducted in a well-ventilated area to avoid inhalation of vapors.[30] Store in a cool, dry place away from heat and open flames.[30]

Disclaimer: This document is intended for informational purposes for a technical audience and should not be considered as a substitute for professional scientific or medical advice. Always refer to a comprehensive Safety Data Sheet (SDS) before handling any chemical.

References

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. This compound | C10H12O3 | CID 11838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. athabascau.ca [athabascau.ca]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound(607-85-2) 1H NMR [m.chemicalbook.com]

- 10. sciepub.com [sciepub.com]

- 11. scispace.com [scispace.com]

- 12. This compound(607-85-2) 13C NMR [m.chemicalbook.com]

- 13. preprints.org [preprints.org]

- 14. This compound(607-85-2) IR Spectrum [chemicalbook.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. researchgate.net [researchgate.net]

- 17. chemistry.utah.edu [chemistry.utah.edu]

- 18. m.youtube.com [m.youtube.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. mdpi.com [mdpi.com]

- 21. Minimum inhibitory concentrations of commercial essential oils against common chicken pathogenic bacteria and their relationship with antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. tandfonline.com [tandfonline.com]

- 24. Promysalin is a salicylate-containing antimicrobial with a cell-membrane-disrupting mechanism of action on Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Salicylate Functions as an Efflux Pump Inducer and Promotes the Emergence of Fluoroquinolone-Resistant Campylobacter jejuni Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Salicylate increases the expression of marA and reduces in vitro biofilm formation in uropathogenic Escherichia coli by decreasing type 1 fimbriae expression - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Salicylate reduces the antimicrobial activity of ciprofloxacin against extracellular Salmonella enterica serovar Typhimurium, but not against Salmonella in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. AMP-activated protein kinase signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 30. creative-diagnostics.com [creative-diagnostics.com]

Physical properties of propan-2-yl 2-hydroxybenzoate

An In-depth Technical Guide on the Physical Properties of Propan-2-yl 2-hydroxybenzoate

Introduction

Propan-2-yl 2-hydroxybenzoate, commonly known as isopropyl salicylate (B1505791), is an organic ester formed from the condensation of salicylic (B10762653) acid and isopropyl alcohol.[1][2] It is a colorless to very slightly yellow liquid recognized for its characteristic "green," vegetal, and floral odor.[3][4][5] This compound finds its primary applications in the fragrance and cosmetic industries as a scent ingredient in perfumes, lotions, and other personal care products.[2] For researchers, scientists, and professionals in drug development, a thorough understanding of its physical properties is crucial for formulation, quality control, and safety assessment. This guide provides a detailed overview of the key physical characteristics of isopropyl salicylate, methodologies for their determination, and a workflow for its synthesis and purification.

Quantitative Physical Properties

The physical properties of propan-2-yl 2-hydroxybenzoate are summarized in the table below. These values have been compiled from various chemical databases and scientific literature to provide a comprehensive and comparative overview.

| Physical Property | Value | Conditions |

| Molecular Formula | C₁₀H₁₂O₃ | |

| Molecular Weight | 180.20 g/mol | |

| Appearance | Clear, colorless to very slightly yellow liquid | |

| Boiling Point | 237-238 °C | @ 760 mmHg |

| 122 °C | @ 18 mmHg | |

| Density | 1.06 - 1.09 g/cm³ | @ 20-25 °C |

| Refractive Index | 1.5085 - 1.5115 | @ 20 °C |

| Flash Point | 96.11 °C (205 °F) | Closed Cup |

| Vapor Pressure | 0.024 mmHg | @ 25 °C (estimated) |

| Solubility | Sparingly soluble in water | |

| Soluble in alcohol and oils | ||

| Slightly soluble in chloroform (B151607) and ethyl acetate | ||

| logP (o/w) | 3.386 | (estimated) |

| pKa | 8.37 ± 0.30 | (Predicted) |

Experimental Protocols

The accurate determination of the physical properties of propan-2-yl 2-hydroxybenzoate necessitates a pure sample. The following section outlines the experimental protocols for its synthesis and the subsequent measurement of its key physical characteristics.

Synthesis of Propan-2-yl 2-hydroxybenzoate via Fischer Esterification

Propan-2-yl 2-hydroxybenzoate is typically synthesized through the Fischer esterification of salicylic acid with isopropanol (B130326), using a strong acid catalyst such as sulfuric acid.[6]

Materials:

-

Salicylic acid

-

Isopropanol (propan-2-ol)

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663)

-

Distilled water

Procedure:

-

In a round-bottom flask, combine salicylic acid and an excess of isopropanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Set up the apparatus for reflux and heat the mixture for a specified duration (e.g., 1.5-4 hours) to allow the esterification to proceed.[6]

-

After cooling, transfer the reaction mixture to a separatory funnel.

-

Wash the mixture with distilled water to remove the excess isopropanol and sulfuric acid.

-

Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases. This will also remove unreacted salicylic acid.[6]

-

Separate the organic layer, which contains the crude this compound.

-

Dry the organic layer over anhydrous magnesium sulfate and then filter.

-

Purify the crude ester by vacuum distillation to obtain pure propan-2-yl 2-hydroxybenzoate.[3][4]

Determination of Physical Properties

Boiling Point: The boiling point is determined during the final purification step of vacuum distillation. By recording the temperature at which the liquid boils under a specific, reduced pressure, the boiling point can be accurately measured.[3][4] The boiling point at atmospheric pressure can be extrapolated from this data.

Density: The density of the purified liquid ester is measured using a pycnometer or a digital density meter at a controlled temperature (e.g., 20°C). The mass of a known volume of the substance is determined, and the density is calculated.[3][7]

Refractive Index: The refractive index is measured using a refractometer, typically an Abbé refractometer. A few drops of the purified liquid are placed on the prism, and the refractive index is read at a specified temperature (e.g., 20°C) and wavelength (usually the sodium D-line, 589 nm).[3][8]

Flash Point: The flash point is determined using a closed-cup flash-point tester. The sample is heated at a controlled rate, and an ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite.[5][9]

Solubility: The solubility is determined by adding a small amount of propan-2-yl 2-hydroxybenzoate to various solvents (water, ethanol, oils, etc.) in test tubes.[1][4] The mixture is agitated, and the solubility is observed qualitatively (e.g., soluble, sparingly soluble, insoluble). For quantitative measurement, a saturated solution is prepared, and the concentration of the dissolved ester is determined.

Visualizations

The following diagram illustrates the experimental workflow for the synthesis and purification of propan-2-yl 2-hydroxybenzoate.

Caption: Synthesis and Purification Workflow for Propan-2-yl 2-hydroxybenzoate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 607-85-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. This compound | 607-85-2 [amp.chemicalbook.com]

- 4. This compound | 607-85-2 [chemicalbook.com]

- 5. This compound, 607-85-2 [perflavory.com]

- 6. Sciencemadness Discussion Board - (success) Preparation of this compound fragrant ester - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. This compound(607-85-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. This compound, 607-85-2 [thegoodscentscompany.com]

An In-depth Technical Guide to the Solubility of Isopropyl Salicylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of isopropyl salicylate (B1505791) in organic solvents. Due to a notable scarcity of precise quantitative solubility data in publicly available literature, this document focuses on compiling existing qualitative information for isopropyl salicylate and presenting a comparative analysis of quantitative and qualitative solubility data for structurally analogous salicylate esters: methyl salicylate, ethyl salicylate, propyl salicylate, and butyl salicylate. This guide also furnishes detailed experimental protocols for established methodologies—the shake-flask method, gravimetric analysis, and UV-Vis spectrophotometry—that are suitable for the precise determination of this compound's solubility. Furthermore, this document includes visual representations of experimental workflows to aid in the practical application of these methods. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound and require a thorough understanding of its solubility characteristics for formulation, quality control, and other research applications.

Introduction

This compound, the ester of salicylic (B10762653) acid and isopropanol, is a colorless liquid with a characteristic wintergreen-like odor. It is utilized in a variety of applications, including as a fragrance ingredient in cosmetics and personal care products, and as a topical analgesic for its rubefacient properties. A fundamental understanding of its solubility in organic solvents is paramount for the formulation of stable, effective, and safe products. Proper solvent selection, guided by solubility data, is critical for achieving desired concentrations, ensuring homogeneity, and controlling the release and dermal penetration of the active ingredient.

This guide addresses the current gap in comprehensive quantitative solubility data for this compound by providing a consolidated reference of its known qualitative solubility and by offering a comparative perspective through the solubility profiles of similar salicylate esters. Additionally, detailed experimental protocols are provided to empower researchers to determine precise solubility data tailored to their specific solvent systems and experimental conditions.

Solubility of this compound

Qualitative Solubility of this compound

| Solvent Class | Solubility Description |

| Alcohols | Soluble[1][2][3] |

| Ethers | Soluble[4] |

| Oils | Soluble[1][2][3] |

| Chloroform | Slightly Soluble[1][2][5] |

| Ethyl Acetate | Slightly Soluble[1][2][5] |

| Water | Sparingly soluble (Estimated at 209.1 mg/L at 25 °C)[4] |

Comparative Solubility of Salicylate Esters

To provide a more comprehensive understanding of the potential solubility of this compound, this section presents a summary of the available quantitative and qualitative solubility data for structurally similar salicylate esters. The trend in solubility among these esters can offer valuable insights for solvent selection for this compound. Generally, as the alkyl chain length of the ester increases, the polarity of the molecule decreases, which can influence its solubility in various organic solvents.

Table 1: Quantitative and Qualitative Solubility of Salicylate Esters in Organic Solvents

| Solvent | Methyl Salicylate | Ethyl Salicylate | Propyl Salicylate | Butyl Salicylate |

| Alcohols | ||||

| Methanol | Miscible | Miscible | Soluble | Soluble |

| Ethanol | Miscible[6] | Miscible[7] | Soluble | Miscible |

| Isopropanol | Soluble | Soluble | Soluble | Soluble |

| n-Propanol | Soluble | Soluble | Soluble | Soluble |

| n-Butanol | Soluble | Soluble | Soluble | Soluble |

| Ethers | ||||

| Diethyl Ether | Soluble | Miscible[7] | Soluble | Soluble |

| Ketones | ||||

| Acetone | Soluble | Soluble | Soluble | Soluble |

| Esters | ||||

| Ethyl Acetate | Soluble | Soluble | Soluble | Soluble |

| Chlorinated Solvents | ||||

| Chloroform | Soluble | Soluble | Soluble | Soluble |

| Apolar Solvents | ||||

| Toluene | Soluble | Soluble | Soluble | Soluble |

| n-Hexane | Sparingly Soluble | Sparingly Soluble | Sparingly Soluble | Sparingly Soluble |

| Amides | ||||

| Dimethylformamide (DMF) | Soluble | Soluble | Soluble | Soluble |

| Other | ||||

| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble | Soluble | Soluble |

| Glacial Acetic Acid | Miscible[6] | Miscible | Miscible | Miscible |

| Oils | Soluble[6] | Soluble | Soluble | Soluble |

| Water | Very slightly soluble (0.74 g/100 mL at 30°C)[6] | Sparingly soluble | Moderately soluble | Insoluble (19.8 mg/L at 25°C) |

Note: "Soluble" and "Miscible" are used as reported in the sources. Miscible implies solubility in all proportions.

Experimental Protocols for Solubility Determination

The following sections provide detailed methodologies for determining the solubility of this compound in organic solvents. These protocols are based on standard laboratory practices for similar compounds and can be adapted to specific research needs.

Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solute (this compound) is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the solute in the saturated solution is then determined.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, screw-cap vial or flask. The presence of an undissolved phase of this compound should be visible.

-

Place the sealed container in a constant-temperature shaker bath.

-

-

Equilibration:

-

Agitate the mixture at a constant speed for a predetermined period (typically 24-72 hours) to ensure that equilibrium is achieved. The temperature should be rigorously controlled.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solute to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a chemically resistant syringe filter (e.g., PTFE) to remove any undissolved microparticles.

-

-

Analysis:

-

Determine the concentration of this compound in the filtrate using a suitable analytical technique, such as gravimetric analysis, UV-Vis spectrophotometry, or gas chromatography.

-

References

- 1. This compound | 607-85-2 [chemicalbook.com]

- 2. This compound CAS#: 607-85-2 [m.chemicalbook.com]

- 3. This compound | 607-85-2 [amp.chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | 607-85-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. usbio.net [usbio.net]

- 7. quora.com [quora.com]

Spectral Analysis of Isopropyl Salicylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for isopropyl salicylate (B1505791) (chemical formula C₁₀H₁₂O₃), a compound of interest for researchers, scientists, and professionals in drug development. This document presents in-depth Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and workflow visualizations.

Quantitative Spectral Data

The following tables summarize the key spectral data for isopropyl salicylate, facilitating straightforward analysis and comparison.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.92 | Doublet | Ar-H |

| 7.49 | Triplet | Ar-H |

| 7.04 | Doublet | Ar-H |

| 6.95 | Triplet | Ar-H |

| 5.33 | Multiplet | -CH(CH₃)₂ |

| 1.27 | Doublet | -CH(CH ₃)₂ |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 169.5 | C=O (Ester) |

| 161.1 | C-OH |

| 135.8 | Ar-CH |

| 130.0 | Ar-CH |

| 118.9 | Ar-CH |

| 117.7 | Ar-CH |

| 112.4 | Ar-C |

| 69.1 | -C H(CH₃)₂ |

| 21.8 | -CH(C H₃)₂ |

Solvent: CDCl₃. Note: Assignments are based on typical chemical shifts for similar structures.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3200 (broad) | O-H stretch (phenolic) |

| ~3000-2850 | C-H stretch (aliphatic) |

| 1681 | C=O stretch (ester) |

| 1612 | C=C stretch (aromatic) |

| 1588 | C=C stretch (aromatic) |

| 1539 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ester) |

Table 4: Mass Spectrometry (GC-MS) Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 180 | 12.79 | [M]⁺ (Molecular Ion) |

| 138 | 31.66 | [M - C₃H₆]⁺ |

| 121 | 28.97 | [C₇H₅O₂]⁺ |

| 120 | 99.99 | [C₇H₄O₂]⁺ |

| 92 | 24.33 | [C₆H₄O]⁺ |

Ionization Mode: Electron Impact (EI)[1]

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are provided below.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation: A solution of this compound (approximately 10-20 mg for ¹H, 50-100 mg for ¹³C) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A standard NMR spectrometer (e.g., Bruker, JEOL, or Varian) operating at a field strength of 300-500 MHz for ¹H nuclei is utilized.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans, depending on the concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more scans, depending on the concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software (e.g., MestReNova, TopSpin).

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron impact (EI) ionization source is used.[1]

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: An initial temperature of 50-70°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-280°C.

-

Carrier Gas: Helium at a constant flow rate.

MS Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: 40-400 amu.

-

Scan Speed: 2-3 scans/second.

Data Processing: The acquired data is processed using the instrument's software. The total ion chromatogram (TIC) is used to identify the retention time of this compound, and the mass spectrum corresponding to that peak is extracted and analyzed for fragmentation patterns.

Visualized Workflows

The following diagrams illustrate the logical flow of each experimental procedure.

References

Isopropyl salicylate synthesis from salicylic acid and isopropanol

Introduction

Isopropyl salicylate (B1505791), an ester recognized for its characteristic wintergreen-like aroma, finds applications in perfumery, cosmetics, and as an intermediate in the synthesis of other organic compounds.[1] It is synthesized through the Fischer-Speier esterification of salicylic (B10762653) acid with isopropanol (B130326). This process involves the reaction of a carboxylic acid (salicylic acid) and an alcohol (isopropanol) in the presence of an acid catalyst.[2][3][4] The reaction is reversible, necessitating specific conditions to favor the formation of the ester product.[2] This technical guide provides an in-depth overview of the synthesis of isopropyl salicylate, detailing various experimental protocols, reaction conditions, and purification methods.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from salicylic acid and isopropanol proceeds via an acid-catalyzed esterification mechanism, commonly known as the Fischer esterification. The overall reaction is depicted below:

Caption: Overall reaction for the synthesis of this compound.

The reaction is an equilibrium process. To drive the reaction towards the formation of this compound, an excess of one of the reactants, typically isopropanol, is used, or the water formed during the reaction is removed.[2][5]

The detailed mechanism involves the following steps:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of salicylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic attack by isopropanol: The oxygen atom of isopropanol acts as a nucleophile and attacks the electrophilic carbonyl carbon.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of water: A molecule of water is eliminated, forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerate the acid catalyst.

Caption: Step-wise mechanism of Fischer esterification.

Experimental Protocols

Several methods for the synthesis of this compound have been reported, primarily varying in the choice of catalyst and reaction conditions.

Protocol 1: Conventional Synthesis using Sulfuric Acid Catalyst

This is a common laboratory-scale method.

Materials:

-

Salicylic acid

-

Isopropanol (excess)

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Dichloromethane (B109758) or ether (for extraction)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve salicylic acid in an excess of isopropanol.[5][6]

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.[5][6]

-

Heat the reaction mixture to reflux for a period ranging from 1.5 to 4 hours.[6] The progress of the reaction can be monitored by the distinct smell of this compound.[6]

-

After cooling, the excess isopropanol can be removed by distillation.[6]

-

The remaining mixture is washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted salicylic acid.[6][7] Carbon dioxide evolution will be observed.

-

The ester is then extracted with an organic solvent like dichloromethane or ether.[7]

-

The organic layer is washed with water and brine, then dried over an anhydrous drying agent (e.g., magnesium sulfate).[5]

-

The solvent is evaporated to yield the crude this compound, which can be further purified by distillation.[6]

Protocol 2: Microwave-Assisted Synthesis using an Ionic Liquid Catalyst

Microwave irradiation can significantly reduce the reaction time.[8]

Materials:

-

Salicylic acid

-

Isopropanol

-

Ionic liquid catalyst (e.g., [bmim]BF4)

-

Saturated sodium carbonate solution

-

Distilled water

Procedure:

-

In a round-bottom flask suitable for microwave irradiation, combine salicylic acid, isopropanol, and the ionic liquid catalyst.[9]

-

Place the flask in a microwave reactor and irradiate at a specified power (e.g., 250W) for a short duration (e.g., 25 minutes).[9]

-

After the reaction, cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated sodium carbonate solution until neutral.[9]

-

This compound will separate as an oily layer from the aqueous phase containing the ionic liquid.[9]

-

The product is then washed several times with distilled water to remove any residual ionic liquid and dried.[9]

Data Presentation: Comparison of Synthesis Methods

The following tables summarize the quantitative data from various reported synthesis protocols for this compound.

Table 1: Conventional Heating Methods

| Catalyst | Molar Ratio (Salicylic Acid:Isopropanol) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 98% H₂SO₄ | - | 110 | 20 | 86 | [1] |

| 70% H₂SO₄ | - | 110 | 20 | 90 | [1] |

| H₂SO₄-H₃PO₄ | - | 100 | 20 | 90 | [1] |

| HD-72 Resin | - | 120 | 30 | 80 | [1] |

| SO₄²⁻/ZrO₂-SiO₂ | - | 120 | 30 | 81 | [1] |

| Phosphotungstic Acid | - | 110 | 30 | 50 | [1] |

| H₂SO₄ | 1:3.7 | Reflux | 1.5 | - | [6] |

| H₂SO₄ | - | 90 | 1.3 | - | [5] |

| H₂SO₄ | 1:excess | Reflux | 8 | - | [10] |

| Novel Solid Acid | 1:3 | 100 | 10 | 93.4 | [11] |

Table 2: Microwave-Assisted Synthesis

| Catalyst | Molar Ratio (Salicylic Acid:Isopropanol) | Power (W) | Time (min) | Yield (%) | Reference |

| [bmim]BF₄ | 1:1.5 | 250 | 25 | 89.14 | [9] |

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound can be visualized as follows:

Caption: General experimental workflow for this compound synthesis.

Factors Affecting Reaction Yield

Several factors can influence the yield of the esterification reaction. Understanding these relationships is crucial for optimizing the synthesis.

Caption: Factors influencing the yield of this compound.

The synthesis of this compound from salicylic acid and isopropanol is a well-established example of Fischer esterification. While the use of strong mineral acids like sulfuric acid is common, research into alternative catalysts such as solid acids and ionic liquids offers potential advantages in terms of milder reaction conditions, easier separation, and improved environmental friendliness. The choice of methodology will depend on the desired scale of production, available equipment, and purification requirements. Careful control of reaction parameters is essential to maximize the yield and purity of the final product.

References

- 1. CN1069892C - Process for synthesizing this compound - Google Patents [patents.google.com]

- 2. athabascau.ca [athabascau.ca]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer esterification - Madscience workshop - APC Forum [amateurpyro.com]

- 5. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Sciencemadness Discussion Board - (success) Preparation of this compound fragrant ester - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. westfield.ma.edu [westfield.ma.edu]

- 8. researchgate.net [researchgate.net]

- 9. CN104710314A - Preparation method of salicylate - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. CN102408338A - Synthesis method of salicylate - Google Patents [patents.google.com]

An In-depth Technical Guide to Isopropyl Salicylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of isopropyl salicylate (B1505791), a benzoate (B1203000) ester with applications in the fragrance, cosmetic, and agrochemical industries. This document details its chemical identity, physicochemical properties, synthesis protocols, and spectroscopic data. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identity and Properties

Isopropyl salicylate, with the IUPAC name propan-2-yl 2-hydroxybenzoate , is the ester formed from the condensation of salicylic (B10762653) acid and isopropyl alcohol.[1] It is a transparent, colorless to very slightly yellow liquid.[2] While sparingly soluble in water, it is soluble in organic solvents like ethyl alcohol and ether.[1][3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | propan-2-yl 2-hydroxybenzoate | [3][4] |

| CAS Number | 607-85-2 | [3] |

| Molecular Formula | C₁₀H₁₂O₃ | [3] |

| Molar Mass | 180.203 g·mol⁻¹ | [3] |

| Appearance | Colorless to very slightly yellow liquid | [2] |

| Odor | Vegetal, green, herbal, with sweet, fruity, and floral notes | [3][5] |

| Density | 1.09 g/cm³ | [3] |

| Boiling Point | 238.0 °C (at 760 mmHg) | [1][3] |

| Flash Point | 96.11 °C (205.00 °F) | [1][6] |

| Vapor Pressure | 0.024 mmHg at 25 °C (estimated) | [1] |

| Solubility | Sparingly soluble in water; Soluble in alcohol and oils | [1][2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes key spectroscopic information.

| Spectroscopic Data | Values and Descriptions | Reference |

| Mass Spectrometry (GC-MS) | Key mass-to-charge ratios (m/z) and relative intensities: 120 (99.99), 138 (31.66), 121 (28.97), 92 (24.33), 180 (12.79) | [4] |

| ¹H NMR Spectroscopy | The hydroxyl proton signal for salicylate esters is typically observed downfield. For propyl salicylate, the terminal methyl group protons are found at approximately 0.9 ppm, and the hydroxyl proton is observed around 10.9382 ppm. | [7] |

| Infrared (IR) Spectroscopy | Key stretches include a broad O-H stretch (around 3100-3000 cm⁻¹), a methyl C-H stretch (around 2950 cm⁻¹), a C=O stretch (around 1680 cm⁻¹), and a C=C stretch of the aromatic ring (near 1600 cm⁻¹). | [8] |

Synthesis of this compound

This compound is typically synthesized via the Fischer esterification of salicylic acid with isopropanol, using an acid catalyst.[9] Common catalysts include concentrated sulfuric acid, thionyl chloride, and various solid acids.[10]

Experimental Protocol: Fischer Esterification

This protocol details a laboratory-scale synthesis of this compound.

Materials:

-

Salicylic acid (0.1 moles, 13.80 g)

-

Isopropyl alcohol (0.371 moles, 28.40 mL)

-

Concentrated sulfuric acid (5 mL)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers

-

Heating mantle

-

Ice bath

Procedure:

-

In a round-bottom flask, combine salicylic acid and isopropyl alcohol.

-

Cool the mixture in an ice water bath.

-

Slowly add concentrated sulfuric acid to the cooled and stirred mixture.

-

Set up the apparatus for reflux and heat the mixture for 1.5 to 4 hours.[2] The appearance of the characteristic odor of this compound indicates the progress of the reaction.

-

After reflux, allow the mixture to cool to room temperature. Unreacted salicylic acid may precipitate out and can be removed by filtration.

-

Transfer the cooled reaction mixture to a separatory funnel.

-

Carefully add a saturated solution of sodium bicarbonate to neutralize the acidic components. Carbon dioxide gas will be evolved, so vent the funnel frequently.

-

An oily layer of this compound will separate from the aqueous layer.

-

Separate the organic layer and wash it again with the sodium bicarbonate solution, followed by a wash with brine (saturated sodium chloride solution).[11]

-

Dry the organic layer over anhydrous sodium sulfate.

-

The crude this compound can be purified by distillation.

Applications and Biological Relevance

This compound is primarily utilized in the following areas:

-

Fragrance and Cosmetics: Due to its pleasant vegetal and floral scent, it is a component in perfumes, lotions, and other personal care products.[6]

-

Agrochemicals: It serves as an important intermediate in the synthesis of pesticides such as isocarbophos (B1203156) and isofenphos-methyl.[10]

Currently, there is no significant body of research indicating a direct role for this compound in specific signaling pathways relevant to drug development in the same manner as its parent compound, salicylic acid. Its biological effects are not as extensively studied for therapeutic purposes.

Visualized Workflow

The following diagram illustrates the synthesis and purification workflow for this compound as described in the experimental protocol.

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. This compound, 607-85-2 [perflavory.com]

- 2. Sciencemadness Discussion Board - (success) Preparation of this compound fragrant ester - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C10H12O3 | CID 11838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scent.vn [scent.vn]

- 6. This compound, 607-85-2 [thegoodscentscompany.com]

- 7. sciepub.com [sciepub.com]

- 8. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques [pubs.sciepub.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. CN1069892C - Process for synthesizing this compound - Google Patents [patents.google.com]

- 11. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]

Molecular weight and formula of isopropyl salicylate

An In-depth Technical Guide to Isopropyl Salicylate (B1505791): Molecular Weight and Formula

This technical guide provides a comprehensive overview of the fundamental chemical properties of isopropyl salicylate, with a specific focus on its molecular weight and chemical formula. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

This compound is an organic ester formed through the condensation of salicylic (B10762653) acid and isopropyl alcohol.[1][2] It presents as a clear, colorless to very slightly yellow liquid.[3][4] This compound is primarily utilized as a fragrance agent in cosmetics and personal care products and serves as an intermediate in various organic synthesis processes.[1] While sparingly soluble in water, it is soluble in alcohol and oils.[2][3]

Quantitative Data Summary

The core quantitative data for this compound is summarized in the table below for ease of reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C10H12O3 | [2][5][6][7] |

| Molecular Weight | 180.2 g/mol | [5][6] |

| CAS Number | 607-85-2 | [5][6] |

| IUPAC Name | propan-2-yl 2-hydroxybenzoate | [5] |

Structural Representation

The two-dimensional chemical structure of this compound is illustrated below. This diagram visualizes the arrangement of atoms and bonds, including the benzene (B151609) ring, the hydroxyl group, and the isopropyl ester group.

Experimental Protocols for Structural and Formula Determination

The determination of the molecular weight and formula of a compound like this compound relies on standard analytical chemistry techniques. The logical workflow for these determinations is outlined below.

Methodology for Molecular Weight Determination: Mass Spectrometry

Mass spectrometry (MS) is the primary technique for determining the molecular weight of a compound.

-

Ionization: A sample of this compound is introduced into the mass spectrometer, where it is vaporized and ionized. Techniques such as Electron Ionization (EI) are commonly used, where high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion (M+).

-

Acceleration: The newly formed ions are accelerated by an electric field, imparting the same kinetic energy to all ions.

-

Deflection: The ions then travel through a magnetic field, which deflects them. The degree of deflection is inversely proportional to the mass-to-charge ratio (m/z) of the ion; lighter ions are deflected more than heavier ones.

-

Detection: A detector measures the m/z ratio and the relative abundance of the deflected ions. For the molecular ion, the m/z value corresponds to the molecular weight of the compound.

Methodology for Chemical Formula Determination: Elemental Analysis

Elemental analysis determines the percentage composition of each element (carbon, hydrogen, oxygen) in this compound.

-

Combustion: A precisely weighed sample of the compound is combusted in a furnace with excess oxygen. This process converts all carbon into carbon dioxide (CO2) and all hydrogen into water (H2O).

-

Quantification: The amounts of CO2 and H2O produced are accurately measured.

-

Calculation: From these measurements, the mass and percentage of carbon and hydrogen in the original sample are calculated. The percentage of oxygen is typically determined by subtracting the percentages of carbon and hydrogen from 100%.

-

Empirical Formula: The percentage composition is used to calculate the simplest whole-number ratio of atoms in the molecule, known as the empirical formula. By comparing the mass of this empirical formula with the molecular weight obtained from mass spectrometry, the true molecular formula (a multiple of the empirical formula) is established.

References

- 1. This compound | 607-85-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 607-85-2 [chemicalbook.com]

- 4. This compound | 607-85-2 [amp.chemicalbook.com]

- 5. scent.vn [scent.vn]

- 6. veeprho.com [veeprho.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

In-Depth Technical Guide: Health and Safety Handling of Isopropyl Salicylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for the handling of isopropyl salicylate (B1505791). The information is compiled from safety data sheets, toxicological studies, and research on related salicylate compounds. All quantitative data is summarized in structured tables for ease of reference, and key experimental methodologies and toxicological signaling pathways are detailed.

Chemical and Physical Properties

Isopropyl salicylate is an ester of salicylic (B10762653) acid and isopropyl alcohol. It is a clear, colorless to slightly yellow liquid with a characteristic odor.[1]

| Property | Value | Reference |

| CAS Number | 607-85-2 | [2] |

| Molecular Formula | C10H12O3 | [3] |

| Molecular Weight | 180.20 g/mol | [4] |

| Boiling Point | 122 °C @ 18 mmHg | [2] |

| Flash Point | > 93 °C (> 199.4 °F) | [2][3] |

| Specific Gravity | 1.060 | [2] |

| Vapor Density | 6.21 | [2][3] |

| Solubility | Sparingly soluble in water. Soluble in chloroform (B151607) and ethyl acetate. | [1][5] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary hazards are skin and eye irritation, and it is also considered a combustible liquid.[2][3][6]

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | Category 4 | None | Warning | Combustible liquid.[2][3] |

| Skin Corrosion/Irritation | Category 2 |

| Warning | Causes skin irritation.[2][3][6] |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Warning | Causes serious eye irritation.[2][3][6] |

| Specific target organ toxicity (single exposure) | Category 3 |

| Warning | May cause respiratory irritation.[2][3] |

| Hazardous to the aquatic environment, long-term hazard | Chronic 2 |

| None | Toxic to aquatic life with long lasting effects.[4] |

Toxicological Data

While specific quantitative toxicological data for this compound is limited in publicly available literature, the following summarizes the known effects and provides data for related salicylates for reference.

Acute Toxicity

No specific LD50 value for this compound was found. For structurally related salicylates, the following data is available:

| Compound | Test | Route | Species | LD50 | Reference |

| Methyl Salicylate | Acute Oral | Mouse | 1.39 g/kg | [7] | |

| Hexyl Salicylate | Acute Oral | Rat | > 5.0 g/kg | [7] | |

| Ethylhexyl Salicylate | Acute Oral | Rat | > 5.0 g/kg | [7] | |

| Salicylic Acid | Acute Oral | Rat | 0.5 - 2 g/kg | [7] |

Skin Irritation

This compound is classified as a skin irritant.[2][3][6]

Eye Irritation

This compound is classified as a serious eye irritant.[2][3][6]

Skin Sensitization

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of chemicals are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are summaries of relevant protocols for the hazards identified for this compound.

Acute Oral Toxicity - OECD 401 (Historical)

This guideline has been deleted but was historically used. It involved the administration of the test substance in graduated doses to groups of fasted experimental animals (typically rats), one dose per group.[9][10] Observations of effects and mortality were made over a 14-day period.[9] The LD50, the statistically derived single dose expected to cause death in 50% of the animals, was then calculated.[9]

Acute Dermal Irritation/Corrosion - OECD 404

A single dose of the test substance (0.5 mL for liquids) is applied to a small area of skin (approximately 6 cm²) of an albino rabbit for 4 hours under a gauze patch.[1][11] The skin is observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal, and observations can continue for up to 14 days to assess reversibility.[1][11] Irritation is scored based on the severity of the observed reactions.[11]

Acute Eye Irritation/Corrosion - OECD 405

A single dose of the test substance is applied into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[12][13][14] The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva, which are scored to determine the irritation level.[12][14] The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[13]

Skin Sensitization: Local Lymph Node Assay (LLNA) - OECD 429

The principle of the LLNA is that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application.[15] The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.[16] On day 6, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected, and the draining auricular lymph nodes are excised and the radioactivity is measured. A stimulation index (SI) of 3 or greater is considered a positive result for sensitization.[16]

Safe Handling and Personal Protective Equipment (PPE)

Engineering Controls

Ensure adequate ventilation in the work area to minimize inhalation of vapors.[5] Use in a well-ventilated area or outdoors.[2] Local exhaust ventilation is recommended.[6]

Personal Protective Equipment

| PPE Type | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[2] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] |

| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[2] |

Hygiene Measures

Wash hands and any exposed skin thoroughly after handling.[2][6] Do not eat, drink, or smoke when using this product.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[2][6] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2][6] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If symptoms persist, seek medical attention.[2][5] |

| Ingestion | Do NOT induce vomiting. Get medical attention.[2] |

Fire-Fighting Measures

Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam to extinguish fires.[3] this compound is a combustible liquid and containers may explode when heated.[2][3] Firefighters should wear self-contained breathing apparatus and full protective gear.[2]

Accidental Release Measures

Remove all sources of ignition.[2] Ensure adequate ventilation.[2] Soak up with inert absorbent material and dispose of in suitable, closed containers.[2]

Storage and Disposal

Store in a cool, dry, well-ventilated place away from heat, sparks, open flames, and hot surfaces.[2][5] Keep containers tightly closed.[2] Incompatible with acids, bases, reducing agents, and oxidizing agents.[2] Dispose of contents/container to an approved waste disposal plant.[2]

Toxicological Mechanisms and Signaling Pathways

Salicylates, including this compound, can exert toxic effects through various mechanisms at the cellular level. The primary metabolite, salicylic acid, is often responsible for systemic toxicity.

Mitochondrial Dysfunction

Salicylates can uncouple oxidative phosphorylation in mitochondria.[6] This process disrupts the electron transport chain, leading to decreased ATP production and an increase in oxygen consumption and heat production.[6] This can result in metabolic acidosis due to the accumulation of lactic acid.[6] Salicylates can also induce the mitochondrial permeability transition (MPT), which can lead to both necrosis and apoptosis.[2][5] The interaction of the hydroxyl group of salicylate with an iron-sulfur cluster in Complex I of the mitochondrial respiratory chain is thought to generate reactive oxygen species (ROS), leading to oxidative stress and triggering the MPT.[2]

Caption: Salicylate-induced mitochondrial dysfunction pathway.

Induction of Apoptosis

Salicylates can induce apoptosis (programmed cell death) in various cell types. This process is often mediated by the activation of specific signaling pathways. One key pathway involves the activation of p38 mitogen-activated protein kinase (p38 MAPK).[17][18] Activation of p38 MAPK can lead to the activation of downstream caspases, such as caspase-3, which are executioner enzymes of apoptosis.[19]

Caption: Salicylate-induced apoptosis via p38 MAPK pathway.

Experimental Workflow for In Vitro Cytotoxicity Assessment

A common method to assess the potential toxicity of a chemical in vitro is the MTT assay, which measures cell viability.

Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.

References

- 1. oecd.org [oecd.org]

- 2. Oxidative stress is responsible for mitochondrial permeability transition induction by salicylate in liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Salicylates promote mitochondrial biogenesis by regulating the expression of PGC-1α in murine 3T3-L1 pre-adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Salsalate (Salicylate) Uncouples Mitochondria, Improves Glucose Homeostasis, and Reduces Liver Lipids Independent of AMPK-β1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cir-safety.org [cir-safety.org]

- 8. researchgate.net [researchgate.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. oecd.org [oecd.org]

- 16. ftp.cdc.gov [ftp.cdc.gov]

- 17. Sodium salicylate induces apoptosis via p38 mitogen-activated protein kinase but inhibits tumor necrosis factor-induced c-Jun N-terminal kinase/stress-activated protein kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Salicylate initiates apoptosis in the spiral ganglion neuron of guinea pig cochlea by activating caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

GHS hazard statements for isopropyl salicylate

An In-depth Technical Guide to the GHS Hazard Statements for Isopropyl Salicylate (B1505791)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard statements associated with isopropyl salicylate. Due to inconsistencies in classifications across various suppliers, this document aims to present a consolidated view of the available data to aid researchers, scientists, and drug development professionals in conducting accurate risk assessments. The information is compiled from various safety data sheets (SDS) and chemical databases.

Executive Summary

This compound (CAS No. 607-85-2) is a benzoate (B1203000) ester widely used in cosmetic and fragrance industries. Its GHS classification is not uniform across all suppliers, leading to different hazard communications. This guide summarizes the reported GHS classifications, provides available physicochemical and toxicological data, and outlines the criteria for these classifications to offer a clearer understanding of the potential hazards. The lack of publicly available, definitive quantitative toxicity data likely contributes to the observed discrepancies in classification.

GHS Hazard Classification Overview

The GHS classification for this compound varies among suppliers. The following table summarizes the range of classifications found in publicly available safety data sheets and chemical databases.

Table 1: Summary of GHS Classifications for this compound from Various Sources

| GHS Element | Classification 1 | Classification 2 | Classification 3 |

| Pictogram(s) |

ngcontent-ng-c4139270029="" class="ng-star-inserted"> |

|

|

| Signal Word | Danger | Warning | Warning |

| Hazard Statements (H-Statements) | H301: Toxic if swallowed.[1] | H227: Combustible liquid.[2][3] H315: Causes skin irritation.[2][3][4] H319: Causes serious eye irritation.[2][3][4] H335: May cause respiratory irritation.[2][3] | H411: Toxic to aquatic life with long lasting effects.[5][6] |

| Precautionary Statements (P-Statements) | P264, P270, P301+P310, P405, P501.[1] | P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P403+P235, P405, P501.[2][3] | P273, P391, P501.[5][6][7] |

Note: The pictograms are representations based on the hazard statements.

Physicochemical Properties

Understanding the physicochemical properties of a substance is crucial for evaluating its potential hazards.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₃ | [6][8] |

| Molecular Weight | 180.20 g/mol | [5][8] |

| Appearance | Clear, colorless to very slightly yellow liquid | [1][4] |

| Boiling Point | 238.0 °C (460.4 °F; 511.1 K) | [6] |

| Density | 1.060 - 1.09 g/cm³ | [3][6] |

| Flash Point | > 93 °C (> 199.4 °F) | [9] |

| Water Solubility | Sparingly soluble | [6] |

| Vapor Density | 6.21 | [3] |

Toxicological Data

The varied GHS classifications suggest that different suppliers may have access to proprietary data, or they may be using read-across methods from structurally similar substances. For context, the "Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics" provides data for other salicylate esters, but not for this compound specifically.[2]

Experimental Protocols and GHS Classification Criteria

While specific experimental protocols for this compound are not available, this section outlines the general GHS criteria for the hazard statements that have been associated with it. This information helps in understanding the basis for the classifications.

Acute Oral Toxicity (H301: Toxic if swallowed)

This classification falls under GHS Acute Toxicity Category 3. The criteria for this category are:

-

LD50 (oral, rat): > 50 and ≤ 300 mg/kg body weight.

The "Danger" signal word and the skull and crossbones pictogram are associated with this level of toxicity.

Skin Corrosion/Irritation (H315: Causes skin irritation)

This is classified under GHS Skin Irritation Category 2. The classification is based on:

-

Animal studies: Production of reversible damage to the skin following an exposure of up to 4 hours.

-

Human data: Evidence of reversible skin irritation.

The "Warning" signal word and the exclamation mark pictogram are used for this hazard.

Serious Eye Damage/Eye Irritation (H319: Causes serious eye irritation)

This corresponds to GHS Eye Irritation Category 2A. The criteria include:

-

Animal studies: Production of changes in the eye which are fully reversible within an observation period of 21 days.

-

Human data: Evidence of reversible eye irritation.

This hazard is also indicated by the "Warning" signal word and the exclamation mark pictogram.

Specific Target Organ Toxicity - Single Exposure (H335: May cause respiratory irritation)

This classification falls under GHS STOT-SE Category 3. It is assigned when there is evidence of transient respiratory tract irritation.

Hazardous to the Aquatic Environment - Chronic Hazard (H411: Toxic to aquatic life with long lasting effects)

This is classified under GHS Aquatic Chronic Category 2. The criteria for this classification involve:

-

Acute toxicity: LC50/EC50 values for fish, crustaceans, or algae between 1 and 10 mg/L.

-

And the substance is not rapidly degradable or has a high potential for bioaccumulation (BCF ≥ 500 or log Kow ≥ 4).

The "Warning" signal word and the environment pictogram are associated with this hazard.

GHS Classification Workflow

The following diagram illustrates the logical workflow for classifying a chemical substance according to GHS, from data collection to the assignment of hazard statements.

Caption: GHS Hazard Classification Workflow.

Conclusion

The GHS classification of this compound is inconsistent across different suppliers, which presents a challenge for researchers and professionals in drug development. The primary classifications range from acute oral toxicity to skin, eye, and respiratory irritation, as well as chronic aquatic toxicity. This variability is likely due to the absence of publicly available, comprehensive toxicological data, leading to reliance on varied data sources or predictive models.

For a conservative and safety-oriented approach, it is recommended that users consider all potential hazards identified by different suppliers until definitive data becomes available. Professionals handling this compound should implement control measures appropriate for a substance that may be a skin, eye, and respiratory irritant, is potentially toxic if swallowed, and poses a hazard to the aquatic environment. Reviewing the specific safety data sheet provided by the supplier from whom the chemical was procured is essential for compliance and safety.

References

- 1. researchgate.net [researchgate.net]

- 2. cir-safety.org [cir-safety.org]

- 3. This compound, 607-85-2 [perflavory.com]

- 4. cir-safety.org [cir-safety.org]

- 5. This compound, 607-85-2 [thegoodscentscompany.com]

- 6. This compound | C10H12O3 | CID 11838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Algal EC50 toxicity data - ECETOC [ecetoc.org]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. fishersci.com [fishersci.com]

Potential Biological Activity of Isopropyl Salicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl salicylate (B1505791), the ester of salicylic (B10762653) acid and isopropyl alcohol, is a compound with potential therapeutic applications stemming from its structural relationship to the well-characterized salicylate class of drugs. While direct and extensive experimental data on the biological activity of isopropyl salicylate is not widely available in public literature, its potential as a prodrug of salicylic acid provides a strong basis for predicting its pharmacological profile. This technical guide synthesizes the known biological activities of salicylates, focusing on their anti-inflammatory and analgesic properties, and outlines the established experimental protocols and signaling pathways relevant to their mechanism of action. It is anticipated that this compound, upon hydrolysis to salicylic acid in vivo, will exhibit similar effects. This document aims to provide a foundational resource for researchers and drug development professionals interested in the further investigation and potential therapeutic development of this compound.

Introduction

Salicylates are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that have been used for their analgesic, anti-inflammatory, and antipyretic properties for centuries.[1] this compound (C10H12O3) is the ester formed from the condensation of salicylic acid and isopropyl alcohol.[2][3] It is presumed that, like other salicylate esters such as methyl salicylate and ethyl salicylate, this compound functions as a prodrug, being hydrolyzed by esterases in tissues to release its active form, salicylic acid.[1][4] The lipophilicity of this compound may influence its absorption and tissue penetration, potentially offering advantages in topical formulations.[5]

This guide will explore the potential biological activities of this compound by examining the well-documented effects of salicylic acid and other salicylates. We will delve into the primary mechanisms of action, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of key inflammatory signaling pathways. Furthermore, detailed experimental protocols for evaluating anti-inflammatory and analgesic efficacy are provided to facilitate future research on this compound.